A Technical Guide to the Novel Antimalarial Agent (Rac)-ACT-451840
A Technical Guide to the Novel Antimalarial Agent (Rac)-ACT-451840
(Rac)-ACT-451840 , a potent antimalarial compound, has emerged from phenotypic screening as a promising clinical candidate with a novel, yet not fully elucidated, mechanism of action.[1][2][3][4][5] This technical guide provides a comprehensive overview of its activity, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism and Activity Spectrum
ACT-451840 was identified through a phenotypic screen for compounds exhibiting antimalarial activity.[3][4] Its precise molecular target within the Plasmodium parasite remains unknown, distinguishing it from many existing antimalarials.[3][4][5] The compound demonstrates a broad spectrum of activity against multiple life cycle stages of the human malaria parasites Plasmodium falciparum and Plasmodium vivax.[6][7][8][9]
Key characteristics of ACT-451840's activity include:
-
Asexual Blood Stage Activity: It is highly potent against all asexual blood stages of P. falciparum, including rings, trophozoites, and schizonts.[10] This activity is comparable to that of artemisinins in its rapid onset.[7][8]
-
Activity Against Resistant Strains: The compound retains its potency against a variety of drug-resistant P. falciparum isolates, including those resistant to artemisinin.[6][7]
-
Transmission-Blocking Activity: ACT-451840 exhibits significant activity against the sexual stages of the parasite. It potently inhibits the formation of male gametes from gametocytes and blocks the development of oocysts in mosquitoes, suggesting its potential to reduce malaria transmission.[7][8][9]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of ACT-451840 against various Plasmodium species and strains.
Table 1: In Vitro Activity of ACT-451840 against P. falciparum
| Strain/Stage | Assay Type | Parameter | Value | Reference |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₅₀ | 0.4 ± 0.0 nM | [6][7][8] |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₉₀ | 0.6 ± 0.0 nM | [8] |
| NF54 (drug-sensitive) | Asexual Blood Stage ([³H]-hypoxanthine) | IC₉₉ | 1.2 ± 0.0 nM | [8] |
| Various Drug-Resistant Strains | Asexual Blood Stage ([³H]-hypoxanthine) | IC₅₀ | Low nanomolar range | [8] |
| Gametocytes (Male) | Dual Gamete Formation Assay | IC₅₀ | 5.89 ± 1.80 nM | [6][7][8][9] |
| Gametocytes (Female) | Dual Gamete Formation Assay | Activity | No effect up to 20 µM | [11] |
| Oocyst Development (in mosquito) | Membrane Feeding Assay | IC₅₀ | 30 nM (Range: 23-39 nM) | [7][8][9] |
Table 2: In Vivo Efficacy of ACT-451840 in Murine Models
| Parasite Species | Mouse Model | Parameter | Dose | Reference |
| P. falciparum | Humanized SCID Mouse | ED₉₀ | 3.7 mg/kg (95% CI: 3.3-4.9) | [7][8][9] |
| P. berghei | Standard Mouse Model | ED₉₀ | 13 mg/kg (95% CI: 11-16) | [7][8][9] |
| P. berghei | Standard Mouse Model | Curative Dose | 300 mg/kg for 3 days | [1][2] |
Table 3: Human Pharmacokinetic Parameters of ACT-451840 (500 mg dose)
| Parameter | Fasted State | Fed State | Reference |
| Cₘₐₓ | 11.9 ng/mL | ~155 ng/mL (~13-fold higher) | [10] |
| AUC₀₋∞ | 100.6 ng·h/mL | ~1408 ng·h/mL (~14-fold higher) | [10] |
| Tₘₐₓ | 2.0 h | 3.5 h | [10] |
| Half-life (t₁/₂) | ~34 h | ~34 h | [10] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. In Vitro Antimalarial Activity Assay ([³H]-hypoxanthine incorporation) [2][8]
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) against asexual blood-stage parasites.
-
Methodology:
-
P. falciparum strains are cultured in vitro in human red blood cells.[2]
-
Synchronized parasite cultures are exposed to serial dilutions of ACT-451840 for a 72-hour incubation period.[2]
-
During the final 24 hours of incubation, [³H]-hypoxanthine, a nucleic acid precursor, is added to the culture.
-
Parasite growth is determined by measuring the incorporation of [³H]-hypoxanthine into the parasite's DNA, which is proportional to parasite proliferation.
-
The level of radioactivity is measured using a scintillation counter, and the IC₅₀ values are calculated by comparing the growth in treated versus untreated control wells.
-
2. Dual Gamete Formation Assay [6]
-
Objective: To assess the effect of the compound on the viability of male and female gametocytes.
-
Methodology:
-
Mature P. falciparum gametocytes (stage V) are treated with various concentrations of ACT-451840.
-
Male Gamete Viability: Gametogenesis is induced, and the formation of exflagellation centers (a marker of male gamete formation) is observed and quantified microscopically. The IC₅₀ is determined based on the reduction in exflagellation centers.[6]
-
Female Gamete Viability: The viability of female gametes is assessed by monitoring the surface expression of the female gamete marker Pfs25 via immunofluorescence or other antibody-based detection methods.[6]
-
3. In Vivo Efficacy in Murine Models
-
Objective: To evaluate the in vivo antimalarial efficacy of ACT-451840.
-
Methodology:
-
P. berghei Model: NMRI mice are infected with P. berghei. Treatment with ACT-451840 is initiated, typically administered orally for a set number of consecutive days. Efficacy is determined by monitoring parasitemia levels in the blood and calculating the 90% effective dose (ED₉₀).[1]
-
P. falciparum Humanized SCID Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and subsequently infected with P. falciparum. This model allows for the direct assessment of drug efficacy against the human parasite.[12] The treatment and monitoring protocol is similar to the P. berghei model.
-
Visualizations
Caption: ACT-451840 intervention points in the Plasmodium life cycle.
References
- 1. Our Exciting Journey to ACT-451840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
